molecular formula C19H17N3O6S B2708413 N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide CAS No. 941969-78-4

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide

Cat. No.: B2708413
CAS No.: 941969-78-4
M. Wt: 415.42
InChI Key: VAAGPHOTFJEPER-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide is an organic compound that features a benzodioxole ring, a sulfonyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring can be formed by reacting with methylene chloride under acidic conditions.

    Synthesis of the Imidazole Ring: The imidazole ring can be synthesized via a condensation reaction involving glyoxal, ammonia, and an appropriate aldehyde.

    Coupling Reactions: The benzodioxole and imidazole intermediates can be coupled using a sulfonyl chloride derivative under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potentially explored as a drug candidate for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The exact pathways and molecular targets would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorophenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide
  • N-(1,3-benzodioxol-5-yl)-2-[3-(4-methoxyphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O6S/c1-13-2-5-15(6-3-13)29(25,26)22-9-8-21(19(22)24)11-18(23)20-14-4-7-16-17(10-14)28-12-27-16/h2-10H,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAGPHOTFJEPER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CN(C2=O)CC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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